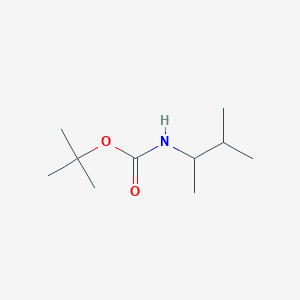
tert-butyl N-(3-methylbutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(3-methylbutan-2-yl)carbamate: is a carbamate derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group and a carbamate functional group, making it a versatile molecule in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-methylbutan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-(3-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxidized products such as alcohols or ketones.
Reduction: Corresponding reduced products such as amines.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-(3-methylbutan-2-yl)carbamate is used as a protecting group in organic synthesis. It helps in protecting amine groups during chemical reactions, allowing for selective reactions to occur .
Biology: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Medicine: It is used in the synthesis of drug candidates with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as an intermediate in the synthesis of various industrial chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-methylbutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, inhibiting their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include the modulation of enzyme activity and the regulation of cellular processes .
Comparación Con Compuestos Similares
- tert-butyl N-(3-amino-2-methylbutan-2-yl)carbamate
- tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate
- tert-butyl 2-methylbut-3-yn-2-yl carbonate
- tert-butyl (2-aminoethyl)carbamate
Uniqueness: tert-butyl N-(3-methylbutan-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
tert-butyl N-(3-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H21NO2/c1-7(2)8(3)11-9(12)13-10(4,5)6/h7-8H,1-6H3,(H,11,12) |
Clave InChI |
AXYWAWQXZRZXSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


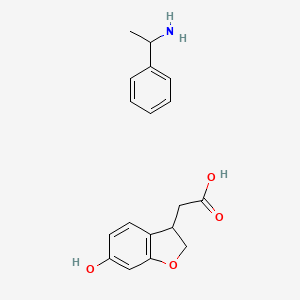
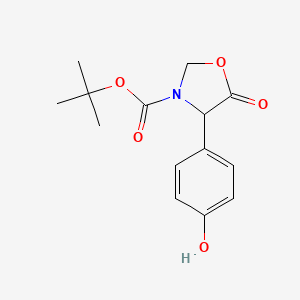
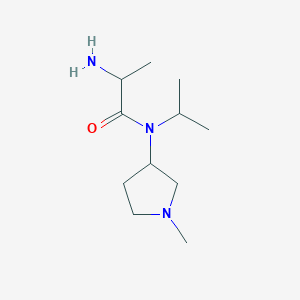

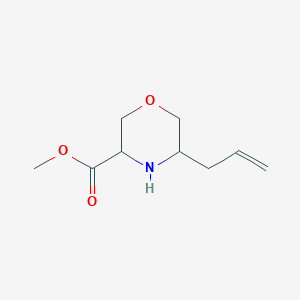

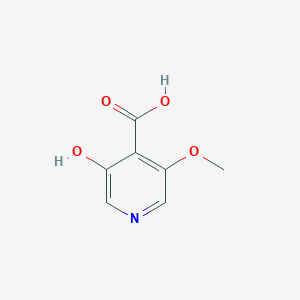
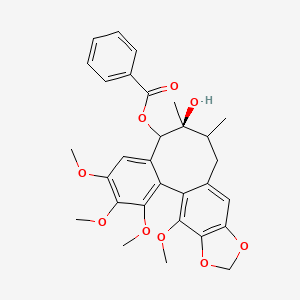
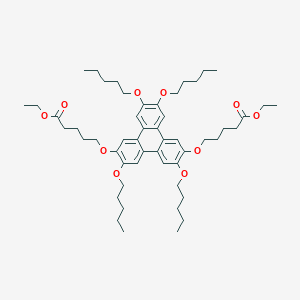
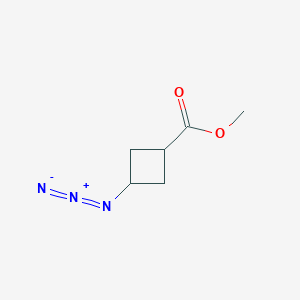
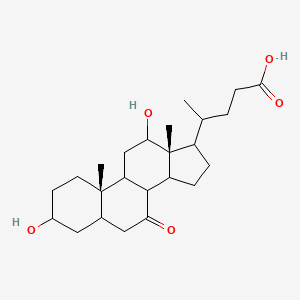
![(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14793193.png)
![19-Ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,12,14,17(21)-nonaene](/img/structure/B14793200.png)
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
